3-hexyl-4,8-dimethyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one
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Overview
Description
3-Hexyl-4,8-dimethyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one is a complex organic compound with a molecular formula of C24H24F3NO5 . This compound belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by reaction with sodium azides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, green solvents, and catalysts to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Hexyl-4,8-dimethyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using hydrogenation or metal hydrides.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogenation using palladium on carbon or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-Hexyl-4,8-dimethyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its anticoagulant properties similar to other coumarins.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-hexyl-4,8-dimethyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes .
Comparison with Similar Compounds
Similar Compounds
Warfarin: Another coumarin derivative used as an anticoagulant.
Dicoumarol: A naturally occurring anticoagulant.
Fluorinated Coumarins: Compounds with similar structures but different substituents.
Uniqueness
3-Hexyl-4,8-dimethyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one is unique due to the presence of both nitro and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances stability and lipophilicity, while the nitro group provides reactive sites for further chemical modifications .
Properties
Molecular Formula |
C24H24F3NO5 |
---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
3-hexyl-4,8-dimethyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]chromen-2-one |
InChI |
InChI=1S/C24H24F3NO5/c1-4-5-6-7-8-18-14(2)17-10-12-20(15(3)22(17)33-23(18)29)32-21-11-9-16(28(30)31)13-19(21)24(25,26)27/h9-13H,4-8H2,1-3H3 |
InChI Key |
IEMVKOBBHGWFMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F)C)OC1=O)C |
Origin of Product |
United States |
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